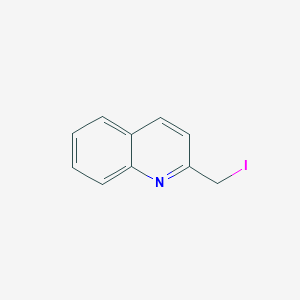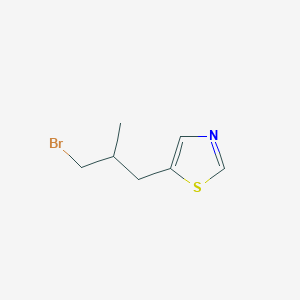
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine is a chemical compound with the molecular formula C7H7ClF2N2 and a molecular weight of 192.59 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals . It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine typically involves the use of pyrimidine derivatives as starting materials. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Such as the Suzuki–Miyaura cross-coupling reaction.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration and energy production . This compound may also interact with enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-difluoromethyl-2-methyl-pyrimidine: Similar in structure but with a methyl group instead of an ethyl group.
4-Chloro-6-difluoromethyl-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: A more complex derivative with additional functional groups.
Uniqueness
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine is unique due to its specific combination of chlorine, difluoromethyl, and ethyl groups, which confer distinct chemical and biological properties. Its structural features make it a versatile intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C7H7ClF2N2 |
|---|---|
Peso molecular |
192.59 g/mol |
Nombre IUPAC |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
InChI |
InChI=1S/C7H7ClF2N2/c1-2-6-11-4(7(9)10)3-5(8)12-6/h3,7H,2H2,1H3 |
Clave InChI |
UPAMHWGOUNJAQD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC(=N1)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
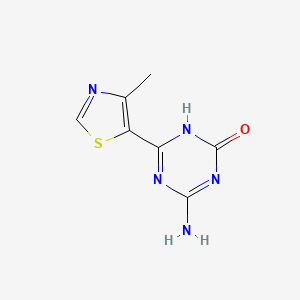
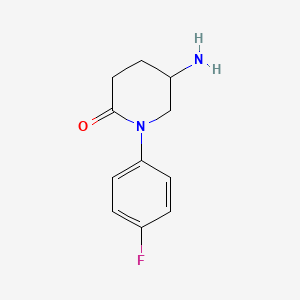
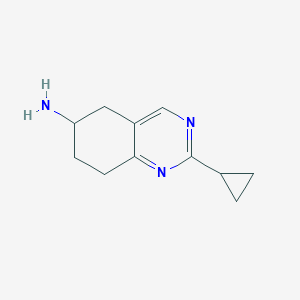
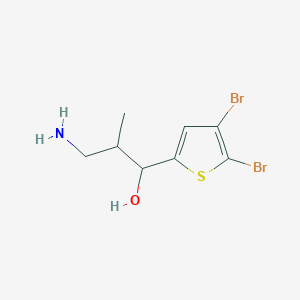
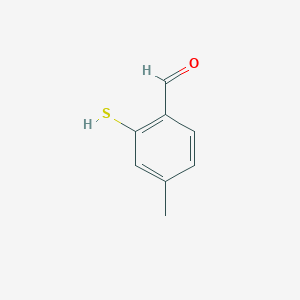
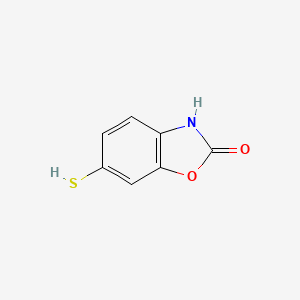

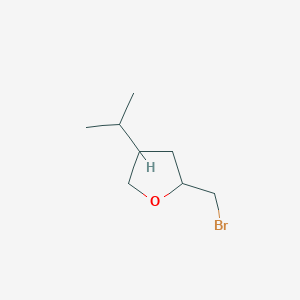
![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
